9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: is a complex organic compound with the molecular formula C22H23ClN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, including cyclization and chlorination reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while being cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions may be used to modify the compound’s structure, particularly the oxazine ring.
Substitution: Various substitution reactions can occur, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution could result in various derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology
Biologically, it may be investigated for its interactions with various biomolecules, potentially leading to new insights in biochemical pathways .
Medicine
In medicine, research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties .
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action for 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. These interactions can affect various pathways, potentially leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
Uniqueness
The uniqueness of 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
303061-31-6 |
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Molecular Formula |
C23H25ClN2O2 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
9-chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H25ClN2O2/c1-27-18-10-7-15(8-11-18)20-14-21-19-13-17(24)9-12-22(19)28-23(26(21)25-20)16-5-3-2-4-6-16/h7-13,16,21,23H,2-6,14H2,1H3 |
InChI Key |
OCQDWNCHIIVUKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5CCCCC5 |
Origin of Product |
United States |
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